molecular formula C11H12BrN3S B1372689 6-Bromo-2-piperazin-1-yl-1,3-benzothiazole CAS No. 941869-85-8

6-Bromo-2-piperazin-1-yl-1,3-benzothiazole

Cat. No.: B1372689
CAS No.: 941869-85-8
M. Wt: 298.2 g/mol
InChI Key: OHRJQQRXIZWXMH-UHFFFAOYSA-N
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Description

6-Bromo-2-piperazin-1-yl-1,3-benzothiazole is a heterocyclic compound that combines the structural features of benzothiazole and piperazine. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antipsychotic, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-piperazin-1-yl-1,3-benzothiazole typically involves the reaction of 2-aminobenzothiazole with bromine to introduce the bromo group at the 6-position. This is followed by the nucleophilic substitution of the amino group with piperazine under controlled conditions .

Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis, including bromination and nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Bromo-2-piperazin-1-yl-1,3-benzothiazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-2-piperazin-1-yl-1,3-benzothiazole involves its interaction with specific molecular targets:

    Molecular Targets: It acts on dopamine and serotonin receptors, which are crucial in the treatment of psychiatric disorders.

    Pathways Involved: The compound modulates neurotransmitter pathways, leading to its antipsychotic effects.

Comparison with Similar Compounds

Uniqueness: 6-Bromo-2-piperazin-1-yl-1,3-benzothiazole is unique due to the presence of the bromo group, which enhances its reactivity and potential biological activities compared to its analogs .

Properties

IUPAC Name

6-bromo-2-piperazin-1-yl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3S/c12-8-1-2-9-10(7-8)16-11(14-9)15-5-3-13-4-6-15/h1-2,7,13H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHRJQQRXIZWXMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=C(S2)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2-Chloro-6-bromobenzothiazole (2.29 g), piperazine (1.59 g) and sodium bicarbonate (3.10 g) were combined in isopropanol (75 mL) and the resulting orange solution was heated to reflux overnight, then concentrated to ˜15 mL, diluted with water, and extracted with DCM. The extracts were concentrated to yield an orange solid which was chromatographed (0 to 5% MeOH in DCM) to yield 6-bromo-2-(piperazin-1-yl)benzo[d]thiazole as a slightly pink solid. MS: 297.9 (M+H).
Quantity
2.29 g
Type
reactant
Reaction Step One
Quantity
1.59 g
Type
reactant
Reaction Step Two
Quantity
3.1 g
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of tert-butyl 4-(6-bromobenzo[d]thiazol-2-yl)piperazine-1-carboxylate (300 mg, 0.753 mmol) in CH2Cl2 (6 mL) was added TFA (0.87 mL, 11.30 mmol). Upon completion of addition, the reaction mixture was stirred at rt for 3 hrs. After this time, the reaction mixture was diluted with CH2Cl2 and washed with aqueous NaOH (1 N, 5 mL) and brine (5 mL), and then dried (Na2SO4). The reaction mixture was filtered and then concentrated under reduced pressure to obtain Compound 13B as a light yellow solid (223 mg, 0.748 mmol, 99% yield). 1H NMR (500 MHz, chloroform-d) δ ppm 7.72 (s, 1H), 7.41 (s, 2H), 3.58-3.66 (m, 4H), 2.98-3.07 (m, 4H). LC/MS (m/z)=299 (M+H)+.
Name
tert-butyl 4-(6-bromobenzo[d]thiazol-2-yl)piperazine-1-carboxylate
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
0.87 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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